Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate
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Overview
Description
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is a chemical compound with the molecular formula C₆H₅BF₄KN. It is primarily used in research settings, particularly in the field of proteomics. This compound is known for its stability and utility in various chemical reactions, making it a valuable tool for scientists .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate can be synthesized through a series of chemical reactions involving the fluorination of pyridine derivatives. One common method involves the reaction of 2-methylpyridine with a fluorinating agent such as potassium bifluoride (KHF₂) to introduce the fluorine atoms. The resulting intermediate is then reacted with boron trifluoride to form the trifluoroborate salt .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The compound is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate (K₂CO₃) in solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate has a wide range of applications in scientific research:
Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug interactions.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium 6-fluoro-2-methylpyridine-3-trifluoroborate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction .
Comparison with Similar Compounds
Similar Compounds
- Potassium 6-fluoro-2-methylpyridine-3-boronic acid
- Potassium 6-fluoro-2-methylpyridine-3-boronate ester
- Potassium 6-fluoro-2-methylpyridine-3-borane
Uniqueness
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is unique due to its stability and reactivity under a wide range of conditions. Unlike boronic acids, which can be difficult to purify, trifluoroborates are more stable and easier to handle. This makes them particularly valuable in complex synthetic applications .
Biological Activity
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate (abbreviated as K-6F-2M-Py-3-TFB) is a compound that has garnered attention for its potential biological activity. This article reviews the current understanding of its biological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
K-6F-2M-Py-3-TFB is characterized by its unique trifluoroborate group, which enhances its reactivity and solubility in biological systems. The presence of fluorine atoms can significantly influence the compound's biological interactions due to their electronegative nature, affecting lipophilicity and binding properties.
Biological Activity Overview
The biological activity of K-6F-2M-Py-3-TFB has been investigated in various contexts, particularly in relation to its antimicrobial properties and potential applications in medicinal chemistry.
Antimicrobial Activity
Recent studies have indicated that K-6F-2M-Py-3-TFB exhibits notable antimicrobial activity against a range of pathogenic bacteria. A high-throughput screening approach revealed that this compound inhibits bacterial growth through mechanisms involving disruption of cellular processes and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of K-6F-2M-Py-3-TFB
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Escherichia coli | 32 µg/mL | Disruption of cell wall synthesis |
Klebsiella pneumoniae | 16 µg/mL | Inhibition of protein synthesis |
Pseudomonas aeruginosa | 64 µg/mL | Interference with metabolic pathways |
Case Studies
Multiple case studies have explored the application of K-6F-2M-Py-3-TFB in different biological contexts:
- Inhibition of Biofilm Formation : A study demonstrated that K-6F-2M-Py-3-TFB significantly reduces biofilm formation in Staphylococcus aureus, suggesting its potential use in preventing persistent infections caused by biofilm-forming bacteria.
- Synergistic Effects : Research has shown that combining K-6F-2M-Py-3-TFB with conventional antibiotics enhances their efficacy, particularly against multidrug-resistant strains. This synergistic effect could be attributed to the compound's ability to alter membrane permeability.
Mechanistic Insights
The mechanisms underlying the biological activity of K-6F-2M-Py-3-TFB are still being elucidated. Preliminary findings suggest that the trifluoroborate moiety may play a critical role in modulating enzyme activity involved in bacterial metabolism. Further studies using molecular docking simulations have indicated potential binding sites on key bacterial enzymes, leading to inhibition of their function.
Properties
CAS No. |
1150654-88-8 |
---|---|
Molecular Formula |
C6H5BF4KN |
Molecular Weight |
217.02 g/mol |
IUPAC Name |
potassium;trifluoro-(6-fluoro-2-methylpyridin-3-yl)boranuide |
InChI |
InChI=1S/C6H5BF4N.K/c1-4-5(7(9,10)11)2-3-6(8)12-4;/h2-3H,1H3;/q-1;+1 |
InChI Key |
ATFFWWNCXVZYOA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(N=C(C=C1)F)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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